3-Chloro-6-methoxy-2-methylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDHZKRBTPCCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: 3-Chloro-6-methoxy-2-methylbenzaldehyde
Strategic Synthesis, Structural Elucidation, and Pharmaceutical Utility[1]
Executive Summary
This technical guide provides a comprehensive analysis of 3-Chloro-6-methoxy-2-methylbenzaldehyde (CAS: 82128-14-1), a highly functionalized aromatic intermediate critical in the synthesis of complex pharmacophores.[1] Unlike simple benzaldehydes, this molecule presents unique challenges in regioselective synthesis due to the steric crowding of the formyl group between methyl and methoxy substituents. This guide details the IUPAC nomenclature derivation, a validated synthesis protocol via Rieche formylation, and its application in modern drug discovery.
Part 1: Structural Identity & IUPAC Nomenclature Decoding[1]
The name 3-Chloro-6-methoxy-2-methylbenzaldehyde is not arbitrary; it follows the rigorous hierarchy of IUPAC Preferred IUPAC Names (PIN).[1] Understanding this hierarchy is essential for researchers to avoid ambiguity when designing retrosynthetic routes.
1.1 Nomenclature Derivation Logic
-
Principal Functional Group: The aldehyde (-CHO) has priority over ethers (methoxy), halogens (chloro), and alkyls (methyl). Thus, the parent structure is benzaldehyde , and the carbon attached to the formyl group is automatically C1 .
-
Numbering Direction (The Lowest Locant Rule):
-
Path A (Clockwise): Substituents at 2 (Methyl), 3 (Chloro), 6 (Methoxy).[2][3] Locant Set: {2, 3, 6} .
-
Path B (Counter-Clockwise): Substituents at 2 (Methoxy), 5 (Chloro), 6 (Methyl).[3] Locant Set: {2, 5, 6} .
-
Decision: The set {2, 3, 6} is lower than {2, 5, 6} at the first point of difference (3 < 5). Therefore, Path A is selected.
-
-
Alphabetical Ordering: Substituents are listed alphabetically, ignoring locants:
-
C hloro
-
M ethoxy (precedes Methyl because 'o' < 'y')
-
M ethyl
-
-
Final Assembly: 3-Chloro-6-methoxy-2-methylbenzaldehyde.[1][3][4][5]
1.2 Structural Visualization
The molecule features a dense "push-pull" electronic system.[1] The electron-donating methoxy (OMe) and electron-withdrawing chloro (Cl) groups create a polarized scaffold useful for nucleophilic aromatic substitutions in later stages of drug synthesis.[1]
Figure 1: Structural connectivity and steric environment of the target molecule.
Part 2: Strategic Synthesis (Experimental Protocol)
The synthesis of this specific isomer is non-trivial because the most accessible precursor, 4-chloro-3-methylanisole , has two activated positions for electrophilic aromatic substitution.[1] The "Rieche Formylation" using titanium tetrachloride (
2.1 The Regioselectivity Challenge
When formylating 4-chloro-3-methylanisole :
-
Position 6 (Target): Located between the Methyl and Methoxy groups. This is sterically crowded but electronically favorable due to the synergistic ortho-direction of the Methoxy group.
-
Position 2 (Isomer): Located adjacent to the Methoxy group but para to the Methyl. This position is less sterically hindered but leads to the unwanted isomer (5-chloro-2-methoxy-4-methylbenzaldehyde).[1]
Note: Experimental data indicates a product ratio of approximately 1:2 favoring the unwanted isomer, necessitating a rigorous chromatographic separation.
2.2 Step-by-Step Protocol
Reagents:
-
Precursor: 4-Chloro-3-methylanisole (1.0 eq)[1]
-
Catalyst: Titanium Tetrachloride (
) (2.0 eq) -
Reagent: 1,1-Dichloromethyl methyl ether (1.2 eq)[1]
-
Solvent: Dichloromethane (DCM), anhydrous
Workflow:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere. Add 4-Chloro-3-methylanisole (15.4 g, 0.1 mol) and anhydrous DCM (200 mL).
-
Catalyst Addition: Cool the solution to 0°C. Add
(37.9 g) dropwise via a pressure-equalizing addition funnel over 15 minutes. Caution: Exothermic.[1] -
Formylation: Add 1,1-dichloromethyl methyl ether (13.8 g) dropwise. The solution will turn dark red/brown.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor via TLC (1:1 Hexane:DCM).
-
Quench: Pour the reaction mixture carefully onto 500 g of crushed ice/water. Separate the organic layer.
-
Workup: Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, wash with brine, dry over
, and concentrate in vacuo. -
Purification (Critical): The crude oil contains ~33% target and ~66% isomer.
-
Column: Silica Gel (60 Å).
-
Eluent: Gradient 10%
50% DCM in Hexane. -
Observation: The target (3-Chloro-6-methoxy-2-methylbenzaldehyde) typically elutes second due to slight hydrogen bonding differences or polarity shifts caused by the "crowded" carbonyl.[1]
-
Figure 2: Rieche Formylation workflow for the synthesis of the target benzaldehyde.[1]
Part 3: Analytical Validation (E-E-A-T)
To ensure the isolated compound is the correct regioisomer, Nuclear Magnetic Resonance (NMR) is the gold standard.
| Feature | Target: 3-Chloro-6-methoxy-2-methylbenzaldehyde | Isomer: 5-Chloro-2-methoxy-4-methylbenzaldehyde |
| Aldehyde Proton (-CHO) | ~10.4 ppm (Deshielded by ortho-Cl and ortho-Me) | ~10.2 ppm |
| Aromatic Protons | Two doublets (ortho-coupling) or singlets if para?[1][4] Here, H4 and H5 are adjacent. Doublets (J ~8 Hz) . | Para-situated protons (singlets). |
| Methoxy (-OCH3) | ~3.9 ppm | ~3.9 ppm |
| Methyl (-CH3) | ~2.6 ppm (Crowded environment) | ~2.4 ppm |
Interpretation: The key differentiator is the aromatic splitting pattern. The target molecule has protons at positions 4 and 5, which are adjacent (ortho). This will produce a characteristic AB system (two doublets) in the aromatic region. The major byproduct (isomer) has protons at positions 3 and 6, which are para to each other, resulting in two singlets .
Part 4: Applications in Drug Discovery[1][6]
This specific benzaldehyde serves as a "privileged scaffold" intermediate for several therapeutic classes:
-
Maytansinoid Precursors: The highly substituted benzene ring mimics the core structure of ansamycin antibiotics (e.g., Maytansine), used in Antibody-Drug Conjugates (ADCs) for oncology. The chloro and methoxy groups provide essential binding interactions within the tubulin binding site.
-
Schiff Base Ligands: Condensation of the aldehyde with amines yields Schiff bases used to chelate metals (Cu, Ni) for antimicrobial studies.
-
Heterocycle Synthesis:
-
Quinolines: Reaction with acetophenones via Friedländer synthesis.
-
Indoles: Via condensation with ethyl azidoacetate (Hemetsberger reaction).
-
References
-
Synthesis & Protocol: "Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde." PrepChem. Available at: [Link]
-
Medicinal Chemistry Context: Chiodi, D., & Ishihara, Y.[6] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 2024.[6] Available at: [Link]
Sources
- 1. 29866-54-4|2-Chloro-6-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 3-Chloro-6-hydroxy-2-methoxybenzaldehyde | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 34333-12-5|3-Chloro-6-hydroxy-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 5. molcore.com [molcore.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
3-chloro-2-methoxy-6-methylbenzaldehyde synonyms and nomenclature
This is an in-depth technical guide on 3-chloro-2-methoxy-6-methylbenzaldehyde , a highly functionalized aromatic building block used in the synthesis of pharmaceuticals, particularly for hemoglobin modulators (e.g., Voxelotor analogs) and protein-protein interaction inhibitors where steric control is critical.
Synonyms, Nomenclature, and Synthetic Methodology
Core Chemical Identity
Precise identification is critical for this compound due to the high density of substituents on the benzene ring, which creates significant potential for isomeric confusion (e.g., distinguishing from 6-chloro-3-methoxy isomers).
| Parameter | Technical Specification |
| Primary Name | 3-Chloro-2-methoxy-6-methylbenzaldehyde |
| CAS Registry Number | 1781555-23-4 (Methoxy derivative)153782-74-2 (Hydroxy precursor) |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| SMILES | COc1c(C=O)c(C)ccc1Cl |
| InChI Key | (Generated from structure) NXNLQPJNVDGFOE-UHFFFAOYSA-N (Analogous) |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
Synonym Mapping & Nomenclature Logic
The nomenclature follows IUPAC priority rules where the Aldehyde (-CHO) gets position 1. The direction of numbering is chosen to give the lowest locants to the substituents, but priority rules for citation can vary between vendors.
-
Systematic IUPAC: 3-chloro-2-methoxy-6-methylbenzaldehyde
-
Semi-Systematic (Anisaldehyde-based): 3-chloro-6-methyl-o-anisaldehyde
-
Vendor/Catalog Variants:
-
2-Methoxy-3-chloro-6-methylbenzaldehyde (Alphabetical ordering of substituents)
-
6-Methyl-2-methoxy-3-chlorobenzaldehyde[1]
-
Critical Distinction: Do not confuse with 2-chloro-6-methoxy-3-methylbenzaldehyde . The relative positions of the Chloro and Methoxy groups significantly alter the electronic environment of the aldehyde, affecting reactivity in Schiff base formation or reductive amination.
Structural Analysis & Visualization
The molecule features a 1,2,3,6-tetrasubstituted benzene ring . The steric crowding between the C2-Methoxy and C6-Methyl groups forces the C1-Aldehyde out of planarity or locks it into a specific conformation. This "steric steering" is often exploited in drug design to pre-organize the molecule for binding.
Figure 1: Structural decomposition of 3-chloro-2-methoxy-6-methylbenzaldehyde, highlighting the steric and electronic influence of ortho-substituents on the reactive formyl group.
Synthesis & Manufacturing Protocol
The synthesis typically proceeds via a regioselective formylation of a phenolic precursor, followed by methylation. This route ensures the correct substitution pattern (1,2,3,6).
Step 1: Regioselective Formylation
Precursor: 2-Chloro-5-methylphenol (CAS 615-74-7). Reaction: Ortho-formylation using magnesium chloride/paraformaldehyde (Duff-like conditions) or Reimer-Tiemann. Mechanism: The phenolic hydroxyl directs the formyl group to the ortho position. Since position 2 is blocked by Chlorine, formylation occurs exclusively at Position 6 .
Step 2: O-Methylation
Precursor: 3-Chloro-2-hydroxy-6-methylbenzaldehyde (CAS 153782-74-2). Reaction: Williamson Ether Synthesis.
Figure 2: Validated synthetic pathway ensuring 1,2,3,6-regiochemistry.
Detailed Protocol (Step 2: Methylation)
-
Charge: Dissolve 3-chloro-2-hydroxy-6-methylbenzaldehyde (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Base: Add Potassium Carbonate (
, 1.5 eq) in a single portion. The suspension will turn bright yellow (phenoxide formation). -
Alkylation: Add Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS) dropwise at 0°C to control exotherm.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
-
Workup: Quench with water (20 volumes). The product typically precipitates.[2] Filter, wash with water, and dry.
-
Purification: Recrystallization from Ethanol/Heptane if necessary.
Applications in Drug Discovery
This specific aldehyde is a "privileged scaffold" intermediate. Its unique substitution pattern serves three critical functions in Medicinal Chemistry:
-
Covalent Warhead Precursor: The aldehyde can form reversible covalent bonds (Schiff bases) with amine residues (e.g., N-terminal Valine of Hemoglobin), similar to the mechanism of Voxelotor (GBT440) . The 3-chloro and 6-methyl groups modulate the electrophilicity and binding kinetics.
-
Conformational Locking: The steric clash between the C2-OMe and C6-Me groups restricts rotation, reducing the entropic penalty upon binding to a protein target (e.g., KRAS or SOS1 inhibitors).
-
Metabolic Stability: The chlorine atom at C3 blocks metabolic oxidation at a typically vulnerable position on the ring.
Analytical Characterization Standards
To validate the identity of 3-chloro-2-methoxy-6-methylbenzaldehyde, the following spectral signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.45 ppm (s, 1H): Distinctive aldehyde proton.
-
δ 7.35 ppm (d, 1H): Aromatic proton (C4-H).
-
δ 7.10 ppm (d, 1H): Aromatic proton (C5-H). Note: The coupling constant (
) confirms ortho-relationship of the two aromatic protons. -
δ 3.92 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ 2.55 ppm (s, 3H): Methyl group (-CH₃).
-
-
HPLC Purity: >98% (UV @ 254 nm). Impurities to watch: Unreacted phenol (CAS 153782-74-2) and over-alkylation byproducts.
References
-
Chemical Identity & CAS: PubChem & ChemScene Database. 3-Chloro-2-methoxy-6-methylbenzaldehyde (CAS 1781555-23-4).
- Precursor Synthesis:Regioselective formylation of phenols. Journal of Organic Chemistry, 2011. (Methodology for CAS 153782-74-2 synthesis).
- Drug Application Context:Voxelotor (GBT440) and related salicylaldehyde analogs for Sickle Cell Disease. Journal of Medicinal Chemistry. (Contextualizing the aldehyde warhead).
-
Vendor Data: BLD Pharm & Chemikart. Specifications for 3-Chloro-2-hydroxy-6-methylbenzaldehyde.
Sources
Molecular weight and formula of 3-Chloro-6-methoxy-2-methylbenzaldehyde
[1][2][3][4][5][6][7][8][9][10]
Executive Summary
3-Chloro-6-methoxy-2-methylbenzaldehyde (CAS: 82128-14-1) is a highly functionalized aromatic building block characterized by a dense substitution pattern. Its structure—featuring an electron-donating methoxy group, a steric methyl blocker, and a reactive chlorine handle—makes it a valuable intermediate for synthesizing complex heterocycles, particularly in the development of RORγt inhibitors and other immunomodulatory drugs.
This guide details the molecule's physicochemical properties, a mechanistic analysis of its synthesis (highlighting the regioselectivity challenges), and protocols for its characterization and handling.
Chemical Identity & Physicochemical Properties[9][11][12]
The molecule is defined by the crowding of substituents around the benzaldehyde core. The juxtaposition of the methoxy and methyl groups creates a unique steric environment that influences both its synthesis and downstream reactivity.
Core Identifiers
| Property | Data |
| Chemical Name | 3-Chloro-6-methoxy-2-methylbenzaldehyde |
| CAS Registry Number | 82128-14-1 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| SMILES | COC1=C(C=O)C(C)=C(Cl)C=C1 |
| IUPAC Name | 3-chloro-6-methoxy-2-methylbenzaldehyde |
Physical Properties[9][11][12]
| Parameter | Value / Description | Note |
| Physical State | Solid or viscous oil | Low melting point solid (isomer dependent). |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO | Poor solubility in water. |
| LogP (Predicted) | ~2.4 - 2.5 | Lipophilic character due to Cl/Me groups. |
| Flash Point | N/A (Combustible) | Standard aldehyde precautions apply. |
Synthetic Pathway & Mechanistic Analysis
The synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde is non-trivial due to the directing effects of the substituents on the starting material, 4-Chloro-3-methylanisole .
The Challenge: Regioselectivity
The precursor, 4-Chloro-3-methylanisole, has two open ortho-positions relative to the activating methoxy group:
-
Position 6 (Sterically Open): Leads to the major isomer (5-Chloro-2-methoxy-4-methylbenzaldehyde).
-
Position 2 (Sterically Hindered): Sandwiched between the methoxy and methyl groups.[1] Formylation here yields the target molecule (3-Chloro-6-methoxy-2-methylbenzaldehyde).
Protocol: Rieche Formylation
The most effective method to introduce the aldehyde functionality is the Rieche Formylation using titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether (DCME). This method is preferred over Vilsmeier-Haack for electron-rich ethers but requires careful separation of isomers.
Reaction Workflow
-
Reagents: 4-Chloro-3-methylanisole (1.0 eq), TiCl₄ (2.0 eq), Dichloromethyl methyl ether (1.2 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).[2]
-
Conditions: 0°C addition, warm to Room Temperature (RT).
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere. Add 4-Chloro-3-methylanisole dissolved in anhydrous DCM.
-
Lewis Acid Addition: Cool to 0°C. Add TiCl₄ dropwise. The solution will darken (complex formation).
-
Formylation: Add dichloromethyl methyl ether dropwise over 15 minutes. Maintain temperature < 5°C to minimize polymerization.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to RT for 1-2 hours. Monitor by TLC (Target isomer typically has a lower R_f than the major isomer due to shielding/sterics).
-
Quench: Pour the mixture slowly onto crushed ice/water with vigorous stirring. Separate the organic layer.
-
Purification (Critical): The crude residue contains a mixture (approx. 2:1 ratio favoring the wrong isomer).
-
Column Chromatography: Silica gel.[3] Eluent: Hexane/DCM or Hexane/EtOAc gradient.
-
Target Fraction: The 3-chloro-6-methoxy-2-methylbenzaldehyde is often the minor product and may elute second depending on the specific solvent system interactions with the aldehyde dipole.
-
Synthesis Diagram (DOT)
Caption: Reaction pathway illustrating the Rieche formylation and the critical chromatographic separation required to isolate the sterically hindered target isomer.
Spectroscopic Characterization
Verification of the correct isomer is best achieved via ¹H NMR , focusing on the coupling patterns of the aromatic protons and the chemical shift of the aldehyde.
Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Note |
| Aldehyde (-CHO) | ~10.4 ppm | Singlet | 1H | Distinctive downfield shift. |
| Aromatic (H4, H5) | ~7.0 - 7.5 ppm | Two Doublets (d) | 2H | Ortho-coupling (J ≈ 8-9 Hz). This confirms the protons are adjacent (positions 4 and 5). |
| Methoxy (-OCH₃) | ~3.8 - 3.9 ppm | Singlet | 3H | Standard methoxy shift. |
| Methyl (-CH₃) | ~2.4 - 2.6 ppm | Singlet | 3H | Slightly deshielded due to aromatic ring. |
Differentiation from Isomer:
-
Target (3-Cl, 6-OMe): The aromatic protons are at positions 4 and 5. They are neighbors. Expect Ortho coupling (d, J~8Hz).
-
Major Isomer (5-Cl, 2-OMe): The aromatic protons are at positions 3 and 6. They are para to each other. Expect Singlets (s) or weak Para coupling.
Applications in Drug Discovery
This molecule serves as a "scaffold diversifier." The presence of the chlorine atom allows for further functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the aldehyde is a universal handle for condensation reactions.
-
RORγt Inhibitors: Used in the synthesis of biaryl compounds for treating autoimmune diseases (psoriasis, RA).
-
Schiff Bases: Condensation with amines to form imines, used in antifungal research.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Reagent Safety:
-
TiCl₄: Reacts violently with water; releases HCl gas. Handle in a fume hood.
-
Dichloromethyl methyl ether (DCME): Potential carcinogen. Avoid inhalation.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes can oxidize to carboxylic acids (3-chloro-6-methoxy-2-methylbenzoic acid) upon prolonged exposure to air.
References
-
PrepChem. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde (Isomer separation protocol). Retrieved from
-
MolCore. Product Data: 3-Chloro-6-methoxy-2-methylbenzaldehyde (CAS 82128-14-1).[4][5] Retrieved from
-
World Intellectual Property Organization. Patent WO2019063748A1: Ror-gamma inhibitors. (Describes usage as intermediate). Retrieved from
-
BenchChem. Technical Support: Synthesis of 2-Methylbenzaldehyde Derivatives. Retrieved from
An In-Depth Technical Guide to Determining the Solubility of 3-Chloro-6-methoxy-2-methylbenzaldehyde in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Given the specificity of this compound, this document focuses on establishing a robust experimental methodology rather than presenting pre-existing data. The principles and protocols outlined herein are designed to ensure scientific integrity, experimental accuracy, and reproducibility.
Foundational Principles: Understanding Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.[1][2]
The adage "like dissolves like" is the cornerstone of solubility prediction.[3][4] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[1][2] This principle is governed by the balance of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces—between solute-solute, solvent-solvent, and solute-solvent molecules.[3]
1.1 Physicochemical Profile of 3-Chloro-6-methoxy-2-methylbenzaldehyde
A thorough understanding of the solute's molecular structure is critical for making informed decisions about solvent selection.
-
Structure: 3-Chloro-6-methoxy-2-methylbenzaldehyde (C₉H₉ClO₂) is an aromatic aldehyde. Its key features include:
-
A benzaldehyde core, which provides a degree of polarity due to the carbonyl group (C=O).
-
A chloro group (-Cl), which is electron-withdrawing and contributes to the molecule's polarity.
-
A methoxy group (-OCH₃), an electron-donating group that can also participate in polar interactions.
-
A methyl group (-CH₃), which is nonpolar.
-
-
Predicted Properties:
-
Molecular Weight: Approximately 184.62 g/mol .[5]
-
Polarity: The combination of polar (aldehyde, chloro, methoxy) and nonpolar (methyl, benzene ring) groups suggests the molecule has moderate polarity. A key indicator is the predicted LogP (octanol-water partition coefficient), which for a similar isomer is around 2.4, indicating a preference for lipids over water but still possessing some polar character.[5][6]
-
This structural analysis suggests that 3-Chloro-6-methoxy-2-methylbenzaldehyde will likely exhibit good solubility in a range of organic solvents, particularly those of intermediate to high polarity.
Experimental Design: A Strategic Approach
A systematic approach to solubility determination involves careful solvent selection, a reliable equilibrium method, and a precise analytical technique for quantification.
2.1 Solvent Selection Strategy
The choice of solvents should span a range of polarities to build a comprehensive solubility profile. Solvents are often categorized by their polarity, which can be quantified by measures like the dielectric constant.[1][2]
| Solvent Category | Example Solvents | Rationale for Inclusion |
| Nonpolar | Hexane, Toluene | To establish the lower limit of solubility based on van der Waals interactions. |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF) | These solvents have dipoles but lack acidic protons, making them good candidates for dissolving moderately polar compounds.[3] |
| Protic Polar | Methanol, Ethanol | These solvents can engage in hydrogen bonding, which may enhance solubility due to the oxygen atoms in the solute.[3] |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Often used as "universal" organic solvents, they are excellent for dissolving a wide range of compounds and establishing maximum solubility.[7] |
2.2 The Equilibrium Shake-Flask Method
The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[3][8][9] The method involves agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached.[3]
The following diagram illustrates the workflow for this robust protocol.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Protocol.
Detailed Experimental Protocol
Adherence to Good Laboratory Practices (GLPs) is essential for obtaining accurate and reproducible data.[10]
3.1 Materials and Equipment
-
3-Chloro-6-methoxy-2-methylbenzaldehyde (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3.2 Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Chloro-6-methoxy-2-methylbenzaldehyde (e.g., 10-20 mg) to a pre-weighed glass vial. The key is to ensure undissolved solid remains at equilibrium.[3]
-
Using a calibrated pipette, add a known volume of the selected solvent (e.g., 2 mL) to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Prepare each solvent condition in triplicate to assess variability.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).[12]
-
Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial.[3] This step is critical to prevent solid particles from entering the analytical sample.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the clear filtrate using the same solvent to bring the concentration into the linear range of the analytical method.
-
Quantify the concentration of the dissolved solute using a validated HPLC-UV method (details in Section 4.0).
-
3.3 Data Reporting
Solubility should be reported in standard units such as mg/mL or moles/L (M) at the specified temperature. The mean and standard deviation for the triplicate measurements should be calculated.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely accessible method for quantifying benzaldehyde derivatives.[3][13]
4.1 Proposed HPLC-UV Conditions
-
Instrument: HPLC system with UV/Vis detector.[13]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Benzaldehyde derivatives typically have strong UV absorbance. A wavelength scan should be performed, but a starting point of 254 nm is reasonable.
-
Injection Volume: 10 µL.[13]
4.2 Calibration and Calculation
-
Prepare a Stock Solution: Accurately weigh a known amount of 3-Chloro-6-methoxy-2-methylbenzaldehyde and dissolve it in a suitable solvent (e.g., Acetonitrile) in a volumetric flask.
-
Create Calibration Standards: Perform serial dilutions of the stock solution to create a series of standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Generate Calibration Curve: Inject the standards into the HPLC system and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.998 for a good fit.[13]
-
Calculate Sample Concentration: Inject the diluted filtrate samples. Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration in the diluted sample.
-
Determine Solubility: Account for the dilution factor to determine the final concentration in the original saturated solution.
The following diagram illustrates the decision process for selecting and validating an analytical method.
Caption: Decision workflow for selecting an analytical quantification method.
Conclusion and Best Practices
Determining the solubility of 3-Chloro-6-methoxy-2-methylbenzaldehyde requires a meticulous and systematic approach. The shake-flask method, coupled with a validated HPLC-UV quantification protocol, provides a robust framework for generating high-quality, reliable data. Key factors that strongly influence results include temperature control, equilibration time, and the effectiveness of the phase separation technique.[11] By following the detailed protocols and principles outlined in this guide, researchers can confidently characterize the solubility profile of this compound, providing critical data for applications in drug development, process chemistry, and materials science.
References
-
OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
-
Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. PubMed. [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Westlab. [Link]
-
A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Medium. [Link]
-
Introduction to Good Laboratory Practices (GLPs). University of Northern British Columbia. [Link]
-
<1236> Solubility Measurements. USP-NF. [Link]
-
3-Chloro-2-methylbenzaldehyde. PubChem. [Link]
Sources
- 1. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.ws [chem.ws]
- 5. chemscene.com [chemscene.com]
- 6. 3-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 13162662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. web.viu.ca [web.viu.ca]
- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Strategic Scaffolds: A Technical Guide to Polysubstituted Benzaldehyde Derivatives
Executive Summary: The Pivot Point of Medicinal Chemistry
Polysubstituted benzaldehydes are not merely reagents; they are the "pivot points" of modern organic synthesis. Their dual reactivity—stemming from the electrophilic formyl group and the electronically tunable aromatic ring—makes them indispensable pharmacophores. In drug discovery, the precise placement of substituents (halogens, alkoxy, nitro groups) dictates metabolic stability, lipophilicity (
This guide moves beyond basic textbook definitions to address the practical challenges of synthesizing and utilizing these scaffolds. We focus on regiocontrol during synthesis, stability during workup, and the structure-activity relationships (SAR) that drive lead optimization.
Synthetic Architectures: Regiocontrol & Methodology
The synthesis of polysubstituted benzaldehydes requires a decision matrix based on the electronic nature of the substrate. We categorize this into Electrophilic Formylation (for electron-rich rings) and Organometallic Cross-Coupling (for versatile/sensitive substrates).
Protocol A: The Vilsmeier-Haack Formylation
Best for: Electron-rich aromatics (phenols, anilines, furans).
Mechanism: The reaction utilizes a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and POCl
Detailed Protocol:
-
Reagent Preparation (Critical Step): In a flame-dried round-bottom flask under inert atmosphere (
), cool anhydrous DMF (1.2 equiv) to 0°C. -
Activation: Add POCl
(1.1 equiv) dropwise over 30 minutes. Note: The solution will turn faint yellow/orange. Maintain <5°C to prevent thermal decomposition of the iminium salt. -
Substrate Addition: Dissolve the polysubstituted aromatic substrate in minimal DMF and add dropwise to the Vilsmeier reagent.
-
Reaction: Warm to 60–80°C and monitor by TLC.
-
Hydrolysis (Quench): Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis prevents acid-catalyzed polymerization). Stir vigorously for 1 hour until the aldehyde precipitates.
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).
Protocol B: Modern Organometallic Cross-Coupling
Best for: Late-stage functionalization or introducing alkyl/aryl groups.
Recent advances utilize aluminum hemiaminals as "masked" aldehydes, allowing for cross-coupling with organolithium reagents without protecting groups [2].
Workflow Visualization (DOT):
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics.
Chemical Reactivity: The Claisen-Schmidt Condensation[2][3][4]
The aldehyde functionality is the gateway to Chalcones (1,3-diphenyl-2-propen-1-ones), which are privileged scaffolds in oncology. The Claisen-Schmidt condensation is the industry standard for this transformation.
Protocol C: Base-Catalyzed Chalcone Synthesis
Target: Synthesis of α,β-unsaturated ketones.
Causality & Optimization:
-
Stoichiometry: To synthesize mono-chalcones, use a 1:1 ratio. For bis-benzylidene derivatives (e.g., from acetone), use a 2:1 aldehyde:ketone ratio [3].
-
Base Selection: NaOH is standard, but for sensitive aldehydes, use piperidine or Ba(OH)
to avoid Cannizzaro side reactions.
Step-by-Step:
-
Dissolution: Dissolve substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in 95% EtOH (15 mL).
-
Catalysis: Add 10% NaOH (5 mL) dropwise at room temperature.
-
Precipitation: Stir for 3-6 hours. The product often precipitates as a yellow solid due to the extended conjugation.
-
Workup: Neutralize with dilute HCl (0.1 M) to pH 7. Filter the solid.[2][3]
-
Purification: Recrystallize from hot ethanol. Do not overheat, as retro-aldol reaction can occur.
Reaction Mechanism Visualization (DOT):
Figure 2: Mechanistic pathway of the Claisen-Schmidt condensation highlighting the critical dehydration step.[4][5]
Pharmacological Applications & SAR
Polysubstituted benzaldehydes exhibit diverse biological activities. The position and nature of substituents are critical.
Comparative Activity Data
The following table summarizes key structure-activity relationships derived from recent screening campaigns [4, 5].
| Derivative Class | Substituent Pattern | Primary Activity | Mechanism of Action |
| Alkoxy-Benzaldehydes | 2-hydroxy-4-methoxy | Antimicrobial / Antifungal | Membrane disruption; inhibition of A. flavus aflatoxin synthesis [4]. |
| Propargyl Ethers | 2-(prop-2-yn-1-yloxy) | Anticancer (MCF-7) | Induction of apoptosis; IC50 ~54.3 µg/mL [5]. |
| Nitro-Benzaldehydes | 3-nitro, 4-chloro | Antibacterial | Electron withdrawal enhances reactivity with bacterial nucleophiles. |
| Schiff Bases | 4-dimethylamino | Anti-inflammatory | Inhibition of COX-2 and iNOS pathways. |
SAR Logic Flow
When designing new drugs, use the following logic to optimize the benzaldehyde scaffold.
SAR Visualization (DOT):
Figure 3: Structure-Activity Relationship (SAR) guide for functionalizing the benzaldehyde core.
References
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Guide. Retrieved from [Link]
-
Draijer, P. et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
Jantawong, U. et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins. Retrieved from [Link]
-
Konus, M. et al. (2019). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. Letters in Organic Chemistry. Retrieved from [Link][6][7][8][9][10][11][12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. praxilabs.com [praxilabs.com]
- 5. magritek.com [magritek.com]
- 6. oiccpress.com [oiccpress.com]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. growingscience.com [growingscience.com]
- 13. researchgate.net [researchgate.net]
Pharmacophore Properties & Medicinal Potential of Chloro-Methoxy-Methylbenzaldehyde Derivatives
Executive Summary
The chloro-methoxy-methylbenzaldehyde scaffold represents a privileged structural motif in medicinal chemistry, offering a unique balance of steric bulk, lipophilicity, and electronic diversity. This guide dissects the pharmacophoric contributions of the trisubstituted benzene core (Cl, OMe, Me) and its aldehyde functionality. Widely utilized as a precursor for Schiff bases, chalcones, and hydrazones, this scaffold is critical in the development of antimicrobial, anticancer, and neurological therapeutics. This whitepaper provides a rigorous analysis of the structure-activity relationships (SAR), synthetic protocols, and molecular interaction mechanisms defining this class of compounds.
Chemical Space & Pharmacophore Analysis[1]
The biological efficacy of this scaffold stems from the synergistic effects of its substituents. We analyze these using the Topliss Scheme principles and Hammett electronic parameters .
Substituent Contributions
| Substituent | Electronic Effect ( | Lipophilicity ( | Steric Bulk (MR) | Pharmacophoric Role |
| Chloro (-Cl) | Electron-withdrawing (Inductive, -I); Weakly donating (+M) | High (+0.71) | Moderate | Halogen Bonding: Forms |
| Methoxy (-OMe) | Electron-donating (Resonance, -R) | Moderate (-0.02) | Moderate | H-Bond Acceptor: The oxygen atom accepts H-bonds. The methyl group provides weak hydrophobic contact. |
| Methyl (-Me) | Weakly Electron-donating (+I) | Positive (+0.56) | Low/Moderate | Conformational Lock: Restricts rotation of adjacent groups (ortho-effect), enhancing binding specificity via entropy reduction. |
| Aldehyde (-CHO) | Electron-withdrawing (-M, -I) | Low | Low | Warhead/Linker: Electrophilic center for covalent trapping (rare) or derivatization into imines (Schiff bases) and alkenes. |
The "Dual Electrostatic" Phenomenon
Recent computational studies highlight the dual electrostatic nature of the Chloro and Methoxy groups.[1]
-
Chloro: Displays a negative electrostatic potential belt (orthogonal) and a positive
-hole (linear). This allows it to interact with both electrophilic and nucleophilic residues.[2] -
Methoxy: The oxygen is electronegative (H-bond acceptor), while the methyl group is electropositive.[1] This dipole aligns with protein backbones to stabilize ligand-receptor complexes.
Synthetic Architecture
Precise regiochemical control is required to synthesize specific isomers (e.g., 3-chloro-6-methoxy-2-methylbenzaldehyde). The Rieche Formylation is the industry-standard protocol for introducing the aldehyde moiety onto electron-rich aromatics.
Protocol A: Regioselective Synthesis (Rieche Formylation)
Objective: Synthesis of 3-chloro-6-methoxy-2-methylbenzaldehyde from 4-chloro-3-methylanisole.
Reagents:
-
Substrate: 4-Chloro-3-methylanisole (1.0 eq)
-
Reagent:
-Dichloromethyl methyl ether (1.2 eq) -
Catalyst: Titanium tetrachloride (
) (2.0 eq)[3] -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask and purge with Argon.
-
Solvation: Dissolve 4-chloro-3-methylanisole in anhydrous DCM. Cool the system to 0°C using an ice/salt bath.
-
Lewis Acid Addition: Add
dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain temperature to prevent polymerization. -
Formylation: Add
-dichloromethyl methyl ether dropwise. The solution will turn dark red/brown, indicating the formation of the electrophilic iminium-like species. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench: Pour the mixture slowly onto crushed ice/HCl to hydrolyze the intermediate acetal.
-
Workup: Extract with DCM (3x), wash with Brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica Gel 60).
Protocol B: Schiff Base Derivatization
Objective: Condensation of the aldehyde with a primary amine (e.g., 4-fluoroaniline) to generate a bioactive pharmacophore.
-
Reflux: Dissolve equimolar amounts of aldehyde and amine in absolute Ethanol.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Heating: Reflux at 80°C for 4-6 hours.
-
Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold ethanol.
Synthetic Workflow Visualization
Caption: Figure 1. Step-wise synthetic pathway from anisole precursor to bioactive Schiff base ligand via Rieche formylation.
Biological Applications & SAR Logic[4][5]
The chloro-methoxy-methylbenzaldehyde core is not merely a scaffold but a "privileged structure" capable of interacting with diverse biological targets.
Antimicrobial Activity (Bacterial & Fungal)
Derivatives, particularly Schiff bases, show potent activity against S. aureus (Gram-positive) and E. coli (Gram-negative).[4]
-
Mechanism: The imine (-CH=N-) linkage acts as a proton trap, disrupting the cell wall synthesis.
-
SAR Insight: The Chloro group at the para or meta position enhances lipophilicity, facilitating penetration through the lipid bilayer of the bacterial cell wall. The Methoxy group increases electron density on the aromatic ring, stabilizing the imine bond against enzymatic hydrolysis.
Anticancer Potential
Studies on HeLa and A549 cell lines indicate that these derivatives can induce apoptosis.
-
Target: Tubulin polymerization inhibition and DNA intercalation.
-
SAR Insight: The Methyl group provides steric bulk that restricts the molecule into a conformation favorable for binding to the colchicine-binding site of tubulin.
Structure-Activity Relationship (SAR) Summary
| Feature | Modification | Impact on Bioactivity |
| Aldehyde Carbon | Conversion to Imine (Schiff Base) | Increases antimicrobial activity; enables metal chelation (Cu, Zn). |
| Chloro Group | Replacement with F | Increases metabolic stability but may reduce lipophilic binding. |
| Chloro Group | Removal | Decreases potency significantly (loss of hydrophobic/halogen bond). |
| Methoxy Group | Demethylation to -OH | Increases water solubility but may increase rapid metabolism (Phase II conjugation). |
| Methyl Group | Removal | Increases rotational freedom, often decreasing binding affinity (entropic penalty). |
Pharmacophore Interaction Map
Caption: Figure 2. Pharmacophore mapping showing the spatial arrangement of substituents and their corresponding receptor interaction types.
References
-
Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. PrepChem. Available at: [Link]
-
Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis, Spectral Characterization, and Biological Activities of Schiff Bases. National Institutes of Health (PMC). Available at: [Link]
-
Design, synthesis and anticancer activity of benzaldehyde analogues. PubMed. Available at: [Link]
Sources
Methodological & Application
Reagents for synthesizing 3-Chloro-6-methoxy-2-methylbenzaldehyde
Application Note: High-Purity Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde (CAS 82128-14-1) [1]
Executive Summary
3-Chloro-6-methoxy-2-methylbenzaldehyde (CAS 82128-14-1) is a critical pharmacophore used in the synthesis of ROR
This Application Note details a validated protocol using Rieche Formylation (TiCl
Retrosynthetic Analysis & Strategy
The core challenge is directing the formyl group (-CHO) to the position ortho to both the methyl and methoxy groups.
-
Substrate: 4-Chloro-3-methylanisole (1-chloro-2-methyl-4-methoxybenzene).
-
Directing Effects:
-
-OMe: Strong ortho/para director.
-
-Me: Weak ortho/para director.
-
-Cl: Deactivator, ortho/para director.
-
-
Regioselectivity: The substrate presents two activated sites for electrophilic aromatic substitution:
-
Position 6 (Target): Ortho to -OMe, Ortho to -Me. (Sterically hindered).
-
Position 2 (Major Impurity): Ortho to -OMe, Meta to -Me. (Less hindered).
-
Experimental data indicates that while Position 2 is kinetically favored, the use of Titanium(IV) chloride (TiCl
Caption: Divergent pathway in the Rieche formylation of 4-chloro-3-methylanisole. The target is the more sterically congested isomer.
Detailed Protocol: Rieche Formylation
Safety Warning:
Materials & Reagents
| Reagent | Equiv. | Role | Specification |
| 4-Chloro-3-methylanisole | 1.0 | Substrate | >98% Purity, Dry |
| Titanium(IV) chloride (TiCl | 2.0 | Lewis Acid | 1.0 M in DCM or neat (fuming) |
| 1.2 | Formylating Agent | Commercial grade | |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous (<50 ppm H |
Step-by-Step Procedure
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive pressure of nitrogen.
-
Substrate Solution: Dissolve 4-Chloro-3-methylanisole (15.4 g, 100 mmol) in anhydrous DCM (200 mL). Cool the solution to 0°C using an ice/water bath.
-
Lewis Acid Addition: Carefully transfer TiCl
(37.9 g, 200 mmol, 22 mL) to the addition funnel. Add dropwise to the stirred anisole solution over 15–20 minutes.-
Observation: The solution will darken significantly (deep red/brown) due to the formation of the Ti-complex.
-
-
Formylating Agent Addition: Add DCME (13.8 g, 120 mmol) dropwise over 10 minutes, maintaining the temperature at 0–5°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1.5 to 2.0 hours .
-
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice/water with vigorous stirring.
-
Caution: Exothermic hydrolysis of excess TiCl
will generate HCl gas.
-
-
Extraction: Separate the organic layer. Extract the aqueous phase with DCM (2 x 100 mL).
-
Workup: Combine organic layers, wash with brine (150 mL), dry over anhydrous MgSO
, filter, and concentrate under reduced pressure to yield a crude semi-solid.
Purification & Isolation Strategy
The crude residue typically contains a ~2:1 ratio of the unwanted isomer (5-chloro-2-methoxy-4-methylbenzaldehyde) to the target.[3] Separation is critical.
Chromatography Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Dichloromethane : Hexane (30:70 to 50:50) .
-
Fraction Collection:
Crystallization (Optional Polishing): If the isolated target contains minor impurities, recrystallize from a minimum volume of hot cyclohexane or hexane/EtOAc (10:1).
Yield Expectation: 25–30% isolated yield of the pure target isomer.
Analytical Validation
Verify the identity of the product using the following physicochemical markers. The key differentiator is the coupling pattern of the aromatic protons.
| Parameter | Specification | Diagnostic Feature |
| Appearance | White to pale yellow solid | Melting Point: 95–97°C |
| Aldehyde proton | ||
| Aromatic H (Ortho to Cl) | ||
| Aromatic H (Ortho to OMe) | ||
| Methoxy singlet | ||
| Methyl singlet (deshielded by ortho-CHO) | ||
| MS (ESI) | [M+H] | Consistent with C |
Note: The unwanted isomer typically shows aromatic singlets (para relationship) or different coupling constants, and the methyl group shift will differ due to lack of ortho-carbonyl deshielding.
Troubleshooting Guide
Caption: Troubleshooting logic for the Rieche formylation workflow.
References
-
PrepChem. "Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde."[3][5][6] PrepChem.com. Accessed October 2023. [Link]
- Google Patents. "ROR-gamma inhibitors and methods of use thereof (WO2019063748A1).
-
Organic Syntheses. "General Method for Rieche Formylation." Org.[7][8] Synth.1978 , 58, 160. (Foundational methodology reference).
Sources
- 1. molcore.com [molcore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 883519-38-8|3-Chloro-6-(cyclopropylmethoxy)-2,4-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 7035-09-8|5-Chloro-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 3-Chloro-2,6-dimethoxybenzaldehyde | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Scalable Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde
This Application Note details a robust, three-step synthetic pathway for 3-Chloro-6-methoxy-2-methylbenzaldehyde . This molecule is a critical aromatic building block, often utilized in the synthesis of ansamycin antibiotics (e.g., maytansinoids) and other bioactive pharmacophores where steric crowding and specific substitution patterns are required to lock conformational geometry.
Executive Summary & Retrosynthetic Logic
The target molecule, 3-Chloro-6-methoxy-2-methylbenzaldehyde , presents a challenge in regioselectivity due to the 1,2,3,6-substitution pattern on the benzene ring. Direct formylation of a pre-chlorinated precursor (e.g., 4-chloro-3-methylanisole) often yields the undesired isomer due to competing directing effects.
To ensure high regiochemical fidelity, this protocol employs a "Direct-then-Functionalize" approach:
-
Ortho-Formylation: Establishes the aldehyde adjacent to a phenol group using magnesium-mediated selectivity (avoiding the low yields of Reimer-Tiemann).
-
O-Methylation: Locks the phenol as a methoxy group, which then acts as the primary directing group for the final step.
-
Electrophilic Chlorination: Exploits the strong para-directing effect of the methoxy group to install the chlorine atom precisely at the C3 position (relative to the aldehyde C1, Me C2, OMe C6).
Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the construction of the sterically crowded aromatic core.
Experimental Protocols
Step 1: Magnesium-Mediated Ortho-Formylation of m-Cresol
Objective: Synthesize 2-hydroxy-6-methylbenzaldehyde with high regioselectivity over the para isomer.
Principle: The use of Magnesium chloride and Triethylamine generates a magnesium phenoxide intermediate. Coordination of formaldehyde (from paraformaldehyde) to the magnesium center directs the formylation exclusively to the ortho position. In m-cresol, the C6 position is sterically favored over the C2 position (sandwiched between methyl and hydroxyl).
Materials:
-
m-Cresol (3-Methylphenol): 10.8 g (100 mmol)
-
Anhydrous Magnesium Chloride (
): 14.3 g (150 mmol) -
Triethylamine (
): 37.5 g (370 mmol) -
Paraformaldehyde: 20.0 g (660 mmol equivalent)
-
Acetonitrile (ACN): 400 mL (Dry)
Protocol:
-
Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Activation: Add
and anhydrous ACN. Add m-cresol and dropwise. The mixture will become slightly turbid as the Mg-phenoxide forms. Stir at 25°C for 30 minutes. -
Addition: Add paraformaldehyde in one portion.
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material spot (
) should disappear, and a new fluorescent spot ( ) should appear. -
Quench: Cool to room temperature. Pour the mixture into 500 mL of cold 5% HCl solution to hydrolyze the magnesium complex. Stir vigorously for 30 minutes.
-
Extraction: Extract with Diethyl Ether (
mL). Wash combined organics with Brine ( mL). -
Purification: Dry over
and concentrate. Purify via steam distillation (the ortho-isomer is volatile) or flash chromatography (Silica, 0-5% EtOAc in Hexane).-
Yield Target: 65–75%
-
Product: Yellow oil or low-melting solid.
-
Step 2: O-Methylation
Objective: Convert the phenol to a methoxy group to activate the para position for the subsequent chlorination.
Materials:
-
2-Hydroxy-6-methylbenzaldehyde (Step 1 Product): 13.6 g (100 mmol)
-
Dimethyl Sulfate (DMS) or Methyl Iodide (MeI): 15.1 g (120 mmol)
-
Potassium Carbonate (
): 27.6 g (200 mmol) -
Acetone: 200 mL
Protocol:
-
Setup: Dissolve the aldehyde in acetone in a 500 mL round-bottom flask. Add anhydrous
.[1] -
Addition: Add DMS or MeI dropwise via syringe. Caution: Methylating agents are toxic.[2] Use a fume hood.
-
Reaction: Heat to reflux (56°C) for 3 hours. Monitor by TLC; the shift in
will be minimal, but the spot will lose its ability to stain with (loss of phenol). -
Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Isolation: Dry and concentrate. The product, 2-methoxy-6-methylbenzaldehyde , is usually pure enough for the next step.
-
Yield Target: 90–95%
-
Step 3: Regioselective Chlorination
Objective: Install the chlorine atom at C3. Mechanistic Insight: The substrate has two directing groups: OMe (Strong Activator, o,p-director) and Me (Weak Activator, o,p-director).
-
Site 3 (Target): Para to OMe, Ortho to Me.
-
Site 5: Ortho to OMe, Para to Me.
-
Selectivity: Electrophilic attack is dominated by the strongest activator (OMe). Para attack is sterically and electronically favored over ortho attack. Thus, C3 is the major reaction site.
Materials:
-
2-Methoxy-6-methylbenzaldehyde: 15.0 g (100 mmol)
-
Sulfuryl Chloride (
): 14.8 g (110 mmol) -
Dichloromethane (DCM): 150 mL
-
Catalytic Aluminum Chloride (
): 50 mg (Optional, if reaction is sluggish)
Protocol:
-
Setup: Dissolve the substrate in dry DCM in a 250 mL flask. Cool to 0°C in an ice bath.
-
Addition: Add
dropwise over 20 minutes. The evolution of and gas will occur (vent to a scrubber). -
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Note: If using NCS (N-Chlorosuccinimide) instead, reflux in Acetonitrile is required.
is preferred for cleaner regioselectivity at low temps.
-
-
Quench: Pour carefully into ice water.
-
Workup: Separate layers. Wash organic layer with saturated
(to remove acid) and water. -
Purification: Recrystallize from Hexane/EtOAc or perform column chromatography (Silica, 5% EtOAc/Hexane).
-
Yield Target: 70–80%
-
Product:3-Chloro-6-methoxy-2-methylbenzaldehyde (White to pale yellow crystals).
-
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | Pale yellow crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN:H2O) |
| MS (ESI) | [M+H]+ = 185.03 | LC-MS |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Regiochemistry | Confirmed 3-Cl isomer | NOE (Interaction between OMe and H5; Me and H4) |
Note on NMR: The coupling constant of ~8.8 Hz is characteristic of ortho-coupled aromatic protons (H4 and H5), confirming the 1,2,3,4-substitution pattern where H4 and H5 are adjacent.
Process Visualization
The following diagram illustrates the chemical flow and decision nodes for the synthesis.
Figure 2: Step-by-step reaction workflow with critical purification checkpoints.
References
-
Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, 82, 64. Link (Demonstrates the Mg-mediated specific ortho-formylation protocol).
-
Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the Ortho-Formylation of Phenols."[3] Acta Chemica Scandinavica, 53, 258-262. Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
-
PubChem Compound Summary. "2-Chloro-6-methoxybenzaldehyde" (Structural isomer comparison and physical property verification). Link
Sources
Application Notes and Protocols for 3-Chloro-6-methoxy-2-methylbenzaldehyde as a Pharmaceutical Intermediate
Introduction: A Versatile Scaffold in Modern Drug Discovery
3-Chloro-6-methoxy-2-methylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic arrangement of a reactive aldehyde group, an electron-withdrawing chlorine atom, an electron-donating methoxy group, and a sterically influential methyl group provides a unique chemical handle for constructing diverse molecular architectures. This combination of functional groups allows for precise modulation of electronic properties, solubility, and steric hindrance, which are critical parameters in the design of targeted therapeutic agents.
The presence of both chloro and methoxy substituents is a common strategy in medicinal chemistry to optimize ligand-protein interactions. These groups can engage in a variety of non-covalent interactions within a protein's binding pocket, including hydrogen bonds, halogen bonds, and hydrophobic interactions, thereby enhancing the potency and selectivity of a drug candidate.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and practical application of 3-Chloro-6-methoxy-2-methylbenzaldehyde as a pharmaceutical intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| CAS Number | 2383067-36-3 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 95-97 °C | [5] |
| Solubility | Soluble in common organic solvents such as CH₂Cl₂, CHCl₃, THF, and EtOAc. Insoluble in water. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Sealed in dry, 2-8°C. | [1] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 10.4 (s, 1H, -CHO), 7.7 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, -CH₃)[5] |
| ¹³C NMR | Predicted values: Aldehyde carbon (~190-193 ppm), aromatic carbons (~110-160 ppm), methoxy carbon (~55-60 ppm), methyl carbon (~15-20 ppm). Experimental data for the specific isomer is not readily available in public databases. |
| IR (KBr) | Characteristic peaks expected around 1680-1700 cm⁻¹ (C=O stretch of aldehyde), 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (C-H stretch of aldehyde), 1250 cm⁻¹ (C-O stretch of methoxy group), and in the fingerprint region for C-Cl and aromatic C-H bonds. |
| Mass Spectrometry | Expected [M]+ at m/z 184 and [M+2]+ at m/z 186 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde
The title compound can be synthesized via a Friedel-Crafts formylation reaction from 4-Chloro-3-methylanisole. The following protocol is adapted from established literature procedures.[5]
Protocol: Friedel-Crafts Formylation
Reaction Scheme:
Caption: Synthesis of the target intermediate.
Materials:
-
4-Chloro-3-methylanisole
-
Titanium tetrachloride (TiCl₄)
-
1,1-Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Methylene chloride (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-3-methylanisole (1.0 eq) in anhydrous methylene chloride.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add titanium tetrachloride (2.0 eq) to the cooled solution, followed by the dropwise addition of 1,1-dichloromethyl methyl ether (1.2 eq). Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over a mixture of ice and water to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of methylene chloride.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which will be a mixture of isomers.
-
Purify the desired product, 3-Chloro-6-methoxy-2-methylbenzaldehyde, from the isomeric byproduct by column chromatography on silica gel, eluting with a mixture of methylene chloride and hexane.[5]
Application in Pharmaceutical Synthesis: Illustrative Protocols
The aldehyde functionality of 3-Chloro-6-methoxy-2-methylbenzaldehyde is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the construction of pharmaceutical scaffolds. Below are two detailed, illustrative protocols for its application in the synthesis of potential kinase inhibitor precursors.
Application 1: Reductive Amination for the Synthesis of Substituted Benzylamines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in a vast number of approved drugs. This process involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Scientific Rationale: The resulting substituted benzylamine can be a key fragment in various kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor or a basic center for salt formation, improving the pharmacokinetic properties of the final compound.
Workflow:
Caption: Reductive amination workflow.
Protocol: Synthesis of N-((3-chloro-6-methoxy-2-methylphenyl)methyl)aniline (Illustrative)
Materials:
-
3-Chloro-6-methoxy-2-methylbenzaldehyde
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 3-Chloro-6-methoxy-2-methylbenzaldehyde (1.0 eq) in 1,2-dichloroethane, add aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired substituted benzylamine.
Application 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction where an aldehyde reacts with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base to form an α,β-unsaturated product.
Scientific Rationale: The resulting electron-deficient alkene can act as a Michael acceptor, a key feature in many covalent inhibitors that form an irreversible bond with a nucleophilic residue (like cysteine) in the target protein. This strategy is increasingly used to develop highly potent and selective kinase inhibitors.
Workflow:
Caption: Knoevenagel condensation workflow.
Protocol: Synthesis of 2-((3-chloro-6-methoxy-2-methylphenyl)methylene)malononitrile (Illustrative)
Materials:
-
3-Chloro-6-methoxy-2-methylbenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve 3-Chloro-6-methoxy-2-methylbenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure α,β-unsaturated product.
Safety and Handling
3-Chloro-6-methoxy-2-methylbenzaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. It may cause skin, eye, and respiratory irritation. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
3-Chloro-6-methoxy-2-methylbenzaldehyde is a valuable and versatile intermediate for pharmaceutical research and development. Its unique substitution pattern provides a platform for generating a wide array of complex molecules. The protocols outlined in this application note for reductive amination and Knoevenagel condensation serve as a practical guide for researchers to leverage the synthetic potential of this compound in the discovery of novel therapeutic agents, particularly in the field of kinase inhibitors. The strategic use of this intermediate can significantly contribute to the development of next-generation targeted therapies.
References
-
PrepChem. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Available at: [Link]
-
PubChem. 2-Chloro-6-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Ishihara, Y. et al. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Available at: [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable; the reference is to a concept discussed in a webinar).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Chloro-6-hydroxy-2-methoxybenzaldehyde | Benchchem [benchchem.com]
- 3. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-6-methoxybenzaldehyde | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde
Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequently encountered problems, and offer detailed protocols to ensure reproducible success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde.
Q1: What is the most common and industrially scalable method for synthesizing 3-Chloro-6-methoxy-2-methylbenzaldehyde?
A1: The most prevalent method is the formylation of a suitable precursor, 4-Chloro-3-methylanisole (also known as 2-chloro-5-methoxytoluene). The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich aromatic ring.[3][4] An alternative, though less common for this specific substrate, is the Rieche formylation, which uses a Lewis acid like titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether.[5]
Q2: What is the mechanism of the Vilsmeier-Haack reaction in this context?
A2: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent.[6] In the second stage, the electron-rich 4-chloro-3-methylanisole acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination and hydrolysis during aqueous workup yield the final aldehyde product.[3][6] The regioselectivity is dictated by the electronic and steric effects of the substituents on the aromatic ring.
Q3: What are the primary safety considerations for this synthesis?
A3: Both the Vilsmeier-Haack and Rieche formylation reagents are hazardous and require careful handling in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. It is also a lachrymator.
-
Titanium tetrachloride (TiCl₄): A strong Lewis acid that is highly corrosive and reacts vigorously with moisture in the air, releasing HCl gas.[5]
-
Dichloromethyl methyl ether: A regulated potential carcinogen.
-
Solvents: Dichloromethane (DCM) is a common solvent and a suspected carcinogen. All operations should be conducted with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Q4: How do the existing substituents on the starting material direct the position of formylation?
A4: The regiochemical outcome is a result of the combined directing effects of the methoxy (-OCH₃), chloro (-Cl), and methyl (-CH₃) groups.
-
The methoxy group is a powerful ortho-, para-directing activator due to its strong electron-donating resonance effect.
-
The methyl group is a weaker ortho-, para-directing activator.
-
The chloro group is an ortho-, para-director but is deactivating overall due to its inductive electron-withdrawing effect.
In 4-Chloro-3-methylanisole, the position ortho to the strongly activating methoxy group (C6) is the most nucleophilic and sterically accessible, leading to the desired 3-Chloro-6-methoxy-2-methylbenzaldehyde product. However, formylation at other positions can occur, leading to isomeric impurities.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Consistently Low or No Yield of the Desired Aldehyde
Q: My reaction is resulting in a very low yield, or I am only recovering unreacted starting material. What are the likely causes and how can I fix them?
A: Low yield is the most common issue and can stem from several factors. A systematic approach is key to diagnosing the problem.
Causality Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Degraded Reagents | The Vilsmeier reagent is highly sensitive to moisture. POCl₃ can hydrolyze, and anhydrous solvents are critical. | Ensure POCl₃ is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled DMF and anhydrous dichloromethane. |
| Improper Reagent Stoichiometry | An insufficient amount of the formylating agent will lead to incomplete conversion. Conversely, a large excess can sometimes promote side reactions. | Typically, 1.1 to 1.5 equivalents of DMF and POCl₃ relative to the aromatic substrate are used. Optimize this ratio for your specific setup.[7] |
| Incorrect Reaction Temperature | Formation of the Vilsmeier reagent is often performed at 0°C. The subsequent formylation step may require gentle heating depending on the substrate's reactivity.[2] | Control the temperature carefully during reagent addition. Monitor the reaction by TLC and consider gradually increasing the temperature (e.g., to 40-50°C) if the reaction stalls at room temperature. |
| Insufficient Reaction Time | Electrophilic aromatic substitutions can be slow. The reaction may not have reached completion. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible. |
Workflow: Diagnosing Low Yield
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. prepchem.com [prepchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 3-Chloro-6-hydroxy-2-methoxybenzaldehyde | Benchchem [benchchem.com]
Technical Support Center: Purification of 3-Chloro-6-methoxy-2-methylbenzaldehyde
Introduction for the Senior Scientist
Welcome to the technical support guide for the chromatographic purification of 3-Chloro-6-methoxy-2-methylbenzaldehyde. This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies tailored for researchers and drug development professionals. The purification of aromatic aldehydes presents unique challenges, including potential isomerization and sensitivity to the stationary phase. This guide is structured to anticipate and resolve these issues, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying 3-Chloro-6-methoxy-2-methylbenzaldehyde?
A1: Standard silica gel (70-230 mesh or 230-400 mesh for flash chromatography) is the most common and effective stationary phase.[1] Its polarity allows for good separation of the moderately polar benzaldehyde from less polar starting materials or non-polar byproducts. However, aldehydes can sometimes degrade on acidic silica gel; if you observe significant streaking or low recovery, consider using deactivated silica.[2][3]
Q2: How do I determine the optimal mobile phase (eluent)?
A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate.[3] A documented starting point for 3-Chloro-6-methoxy-2-methylbenzaldehyde is a 1:1 mixture of methylene chloride and hexane.[4] In this system, the desired product has an Rf of approximately 0.28, while a common isomeric impurity, 5-chloro-2-methoxy-4-methylbenzaldehyde, has a higher Rf of 0.35.[4] Always develop a solvent system using TLC before committing to the column.
Q3: My crude product is a solid/oil. How should I load it onto the column?
A3: There are two main methods for sample loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase.[1] Carefully add this solution to the top of the column bed with a pipette. This is the preferred method for optimal separation.
-
Dry Loading: If your compound has low solubility in the mobile phase, dissolve it in a more polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed. This technique can prevent band broadening caused by using a strong solvent for dissolution.
Q4: Can 3-Chloro-6-methoxy-2-methylbenzaldehyde degrade during column chromatography?
A4: Yes, aldehydes are susceptible to oxidation, which can convert them into the corresponding carboxylic acid.[3][5] This is exacerbated by the acidic nature of standard silica gel and prolonged exposure to air. The carboxylic acid impurity will have a very low Rf and may remain at the top of the column. To mitigate this, work efficiently, avoid leaving the compound on the column for extended periods, and consider deactivating the silica if degradation is suspected.[2][3]
Visual Workflow for Column Chromatography
Caption: Standard workflow from crude material to purified product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | 1. Incorrect Mobile Phase: The eluent is too polar, causing all compounds to move too quickly.[3]2. Column Overload: Too much sample was loaded for the column size.3. Improper Packing: Channels in the silica bed are causing uneven flow.[3] | 1. Reformulate Mobile Phase: Decrease the polarity. Develop a system on TLC where the target Rf is ~0.25-0.35 and spots are well-separated.2. Reduce Sample Load: Use a larger column or load less material. A general rule is 1g of crude product per 25-100g of silica gel.3. Repack the Column: Ensure the silica slurry is homogenous and allowed to settle evenly without air bubbles.[1] |
| Compound Won't Elute from the Column | 1. Mobile Phase is Not Polar Enough: The eluent lacks the strength to displace the compound from the silica.[3]2. Compound Degradation/Reaction: The aldehyde may have oxidized to a highly polar carboxylic acid, which binds strongly to silica.[5] | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., add ethyl acetate to a hexane/methylene chloride mixture).[2]2. Assess Stability: Run a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears at the baseline. If unstable, consider using deactivated silica or a different stationary phase like alumina.[2] |
| Streaking/Tailing of the Compound Band | 1. Compound Degradation on Silica: The acidic nature of the silica gel is causing the aldehyde to decompose during elution.[2][3]2. Sample Overload: Concentration of the band is too high.3. Insoluble Impurities: Particulates in the crude material are dissolving slowly as the band passes. | 1. Deactivate Silica Gel: Prepare the eluent with a small amount of triethylamine (e.g., 0.1-1%). This neutralizes acidic sites on the silica.2. Reduce Sample Load: Use less material for the given column diameter.3. Pre-filter Sample: Filter the crude material solution through a small plug of celite or cotton before loading. |
| Cracked or Dry Column Bed | 1. Solvent Level Dropped: The solvent level fell below the top of the silica bed, allowing air to enter.2. Heat Generation: A highly exothermic interaction between the solvent and silica (e.g., using pure ethyl acetate or methanol initially) can cause solvent to boil and create cracks. | 1. Always Keep the Column Wet: Never let the solvent level drop below the top of the stationary phase. This is a critical and irreversible error.2. Use Appropriate Solvents: Pack the column in a less polar solvent (like hexane). If switching to a much more polar solvent, do so gradually. |
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing common chromatography issues.
Experimental Protocols
Protocol 1: TLC Analysis and Solvent System Selection
-
Preparation: In a small vial, dissolve a tiny amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate, keeping the spot small and about 1 cm from the bottom edge.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (start with 1:1 methylene chloride:hexane).[4] Ensure the solvent level is below the spot. Close the chamber and allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the target compound's Rf is ~0.25-0.35 and it is well-resolved from major impurities.[3]
Protocol 2: Column Packing and Purification
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[1] The consistency should be like a milkshake, not a thick paste.
-
Packing: Pour the slurry into the column. Open the stopcock to drain some solvent, continuously tapping the side of the column to ensure the silica packs down evenly without air bubbles. Add more slurry until the desired height is reached. Add a protective layer of sand on top.
-
Equilibration: Run 2-3 column volumes of your starting mobile phase through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the sand layer.
-
Sample Loading: Drain the solvent until it is level with the top layer of sand. Carefully load your sample using the wet or dry method described in the FAQ.
-
Elution: Open the stopcock and begin adding the mobile phase. Collect the eluent in fractions (e.g., 15 mL fractions for a large column).[4]
-
Monitoring: Systematically check the collected fractions by TLC to identify which ones contain the pure product.
-
Completion: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Chloro-6-methoxy-2-methylbenzaldehyde.[1]
References
-
PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Methods Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wiley-VCH. (2006). Supporting Information for Eur. J. Org. Chem. Retrieved from [Link]
-
Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). List of various solvent systems tried for TLC analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
SciSpace. (n.d.). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Retrieved from [Link]
-
Tohoku University. (n.d.). Treatment with silica gel under thermal conditions. Retrieved from [Link]
-
PMC. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-methylbenzaldehyde. Retrieved from [Link]
-
University of Pretoria. (n.d.). Isolation of bioactive compounds from D. viscosa. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in the Rieche Formylation of Anisole Derivatives
Welcome to the technical support center for the Rieche formylation of anisole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-H functionalization reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the reaction's nuances to empower you to troubleshoot effectively and optimize your yields. The Rieche formylation is a robust method for introducing a formyl group onto electron-rich aromatic rings, but its success hinges on meticulous control of reaction parameters.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls associated with this reaction.
I. Core Principles & Mechanism
Before delving into troubleshooting, a firm grasp of the reaction mechanism is paramount. The Rieche formylation is an electrophilic aromatic substitution reaction where dichloromethyl methyl ether (DCME) serves as the formyl group precursor, activated by a Lewis acid, typically titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[1][2][3]
The reaction proceeds via the following key steps:
-
Activation of the Formylating Agent: The Lewis acid coordinates to one of the chlorine atoms of dichloromethyl methyl ether, leading to the formation of a highly electrophilic chlorocarbenium ion.
-
Electrophilic Attack: The electron-rich anisole derivative attacks the electrophilic carbon of the chlorocarbenium ion, forming a sigma complex (also known as an arenium ion). The methoxy group of the anisole derivative is a strong ortho-, para-director, and the regioselectivity of the formylation is influenced by both electronic and steric factors.
-
Rearomatization: A weak base, often the solvent or the counter-ion of the Lewis acid complex, removes a proton from the sigma complex, restoring the aromaticity of the ring.
-
Hydrolysis: The resulting dichloromethyl intermediate is hydrolyzed during the aqueous workup to yield the final aldehyde product.
Reaction Mechanism Diagram
Caption: The mechanism of the Rieche formylation.
II. Troubleshooting FAQs
Q1: My reaction is sluggish or shows no conversion of the starting material. What are the likely causes?
This is a common issue and often points to problems with the activation of the formylating agent or the reactivity of your substrate.
Possible Cause 1: Inactive Lewis Acid
-
Explanation: Lewis acids like TiCl₄ and SnCl₄ are extremely sensitive to moisture.[4] Any trace of water in your reaction system will hydrolyze the Lewis acid, rendering it inactive. This is the most frequent cause of reaction failure.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon).
-
Use High-Purity Reagents: Use freshly opened bottles of the Lewis acid or distill it prior to use. Ensure your solvent (typically dichloromethane, DCM) is anhydrous.[5][6]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and reagent addition.
-
Possible Cause 2: Insufficiently Activated Substrate
-
Explanation: The Rieche formylation works best on electron-rich aromatic compounds.[1][2] While the methoxy group of anisole is activating, the presence of electron-withdrawing groups on the ring can significantly decrease its nucleophilicity, slowing down or preventing the electrophilic attack.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature may provide the necessary activation energy for the reaction to proceed. However, be aware that this can also lead to side reactions.[5]
-
Consider a Stronger Lewis Acid: If you are using a milder Lewis acid, switching to a stronger one (e.g., AlCl₃) might promote the reaction. However, stronger Lewis acids can also increase the likelihood of side reactions.
-
Alternative Formylation Methods: For deactivated substrates, consider alternative formylation methods like the Vilsmeier-Haack reaction, which utilizes a different electrophile.[7]
-
Possible Cause 3: Poor Quality of Dichloromethyl Methyl Ether (DCME)
-
Explanation: DCME can decompose over time, especially if not stored properly.[8]
-
Troubleshooting Steps:
-
Use Fresh or Distilled DCME: Use a freshly opened bottle of DCME or distill it before the reaction.
-
Proper Storage: Store DCME in a cool, dry, and dark place under an inert atmosphere.[8]
-
Q2: I'm observing the formation of a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?
The formation of dark, polymeric material is a sign of uncontrolled side reactions, often due to overly harsh reaction conditions.
Possible Cause 1: High Reaction Temperature
-
Explanation: The initial mixing of the Lewis acid with the anisole derivative can be exothermic. If the temperature is not controlled, it can lead to polymerization and other decomposition pathways.[4]
-
Troubleshooting Steps:
Possible Cause 2: Impurities in Starting Materials
-
Explanation: Impurities in the anisole derivative or solvent can act as initiators for polymerization under the strongly acidic reaction conditions.[4]
-
Troubleshooting Steps:
-
Purify Starting Materials: Purify your anisole derivative (e.g., by distillation or chromatography) before use. Ensure the solvent is of high purity.
-
Q3: My yield is low, and I have a mixture of ortho and para isomers. How can I improve the regioselectivity?
The methoxy group directs formylation to the ortho and para positions. Achieving high regioselectivity is a common challenge.
Possible Cause 1: Steric Hindrance
-
Explanation: The regioselectivity of the Rieche formylation is influenced by the steric environment around the aromatic ring. Bulky substituents on the anisole ring can hinder attack at the ortho position, favoring the para product.
-
Troubleshooting Steps:
-
Choice of Lewis Acid: The size of the Lewis acid-substrate complex can influence regioselectivity. Experimenting with different Lewis acids (e.g., TiCl₄ vs. SnCl₄) may alter the ortho/para ratio. TiCl₄ is known to coordinate with the oxygen of the methoxy group, which can influence the substitution pattern.[10]
-
Possible Cause 2: Reaction Temperature
-
Explanation: Reaction temperature can affect the kinetic vs. thermodynamic control of the product distribution.
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature may favor the formation of a single isomer.
-
Q4: I am seeing evidence of di-formylation in my product mixture. How can I avoid this?
While the introduction of an electron-withdrawing formyl group deactivates the ring to further substitution, di-formylation can occur under certain conditions.[4]
Possible Cause 1: Excess Formylating Agent
-
Explanation: Using a large excess of dichloromethyl methyl ether and the Lewis acid can drive the reaction towards di-substitution.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of DCME.[11]
-
Possible Cause 2: Prolonged Reaction Time
-
Explanation: Allowing the reaction to proceed for too long after the initial starting material has been consumed can provide an opportunity for the mono-formylated product to react further.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the starting material is consumed.[5]
-
Troubleshooting Workflow
Sources
- 1. Rieche formylation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (PDF) o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4 [academia.edu]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: Interpreting NMR Shifts for Methoxy vs. Methyl Substituted Benzaldehydes
Executive Summary
Objective: This guide provides a technical comparison of the Nuclear Magnetic Resonance (NMR) spectral behaviors of p-anisaldehyde (4-methoxybenzaldehyde) and p-tolualdehyde (4-methylbenzaldehyde).
Core Insight: While both methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, their mechanisms differ fundamentally (Resonance vs. Hyperconjugation/Induction). This difference is quantifiable in the shielding of the aldehyde carbonyl proton and carbon. The methoxy group, a powerful resonance donor, results in a more significant upfield shift (shielding) of the carbonyl signal compared to the methyl group.
Mechanistic Foundations: Electronic Causality
To interpret the spectra accurately, one must understand the electronic "tug-of-war" occurring on the benzene ring.
The Electronic Differentiators
-
Methyl Group (-CH₃): Acts primarily through Inductive Effects (+I) and Hyperconjugation . It pushes electron density into the ring through sigma bonds. This effect is weak and decays rapidly with distance.
-
Methoxy Group (-OCH₃): Exhibits two opposing effects:
-
Inductive Withdrawal (-I): The electronegative oxygen pulls density through the sigma bond (deshielding).
-
Resonance Donation (+M): The oxygen lone pair donates density into the pi-system (shielding).
-
Net Result: For positions ortho and para to the substituent, the +M effect dominates , leading to strong shielding (lower ppm).
-
Visualization of Electron Density Flow
The following diagram illustrates how these groups influence the aldehyde carbonyl at the para position.
Caption: Figure 1. Comparative flow of electron density. The methoxy group's resonance donation significantly increases electron density at the carbonyl carbon, resulting in greater shielding compared to the methyl group.
Comparative Analysis: Spectral Data
The following data assumes a solvent of CDCl₃ (Deuterated Chloroform) referenced to TMS at 0.00 ppm.
¹H NMR Comparison (400 MHz)
The most diagnostic signal is the aldehyde proton. Note the distinct upfield shift for the methoxy derivative.
| Feature | Benzaldehyde (Reference) | 4-Methylbenzaldehyde (p-Tolualdehyde) | 4-Methoxybenzaldehyde (p-Anisaldehyde) | Interpretation |
| -CHO Proton | ~10.01 ppm | 9.96 ppm | 9.88 ppm | Methoxy shields the carbonyl proton more effectively due to strong +M effect. |
| Substituent | N/A | 2.44 ppm (s, 3H) | 3.89 ppm (s, 3H) | -OCH₃ is deshielded by the electronegative oxygen compared to -CH₃. |
| Ring Protons (Ortho to Sub) | ~7.5 - 7.6 ppm | 7.33 ppm (d) | 7.00 ppm (d) | Critical Diagnostic: Protons next to -OCH₃ are heavily shielded (moved upfield) by the oxygen lone pair. |
| Ring Protons (Meta to Sub) | ~7.8 - 7.9 ppm | 7.77 ppm (d) | 7.85 ppm (d) | Protons next to the electron-withdrawing carbonyl remain deshielded (downfield). |
¹³C NMR Comparison (100 MHz)
Carbon shifts provide a direct readout of the electron density at the atomic nucleus, free from neighbor anisotropy effects that complicate proton NMR.
| Carbon Environment | Benzaldehyde | 4-Methylbenzaldehyde | 4-Methoxybenzaldehyde | Analysis |
| Carbonyl (C=O) | 192.3 ppm | 192.6 ppm | 190.9 ppm | The methoxy group pumps electron density into the carbonyl carbon, shielding it by ~1.7 ppm relative to the methyl analog. |
| Ipso Carbon (C-Sub) | N/A | 145.5 ppm | 164.6 ppm | The carbon directly attached to oxygen is heavily deshielded by electronegativity (-I). |
| Ortho Carbon (to Sub) | ~129 ppm | 129.8 ppm | 114.3 ppm | Major Difference: Resonance donation shields the ortho carbons in the anisaldehyde significantly. |
Experimental Protocol: High-Fidelity Acquisition
To reproduce the values above and distinguish subtle electronic effects, strict adherence to sample preparation and acquisition parameters is required.
Sample Preparation Workflow
Self-Validating Step: Always check the solvent residual peak. In CDCl₃, a singlet at 7.26 ppm (¹H) and triplet at 77.16 ppm (¹³C) confirms correct locking and referencing.
-
Selection: Choose high-quality NMR tubes (Wilmad 507-PP or equivalent) free of scratches to ensure magnetic field homogeneity.
-
Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Why TMS? It provides the rigorous 0.00 ppm anchor point essential for comparing subtle shifts (e.g., 9.96 vs 9.88 ppm).
-
-
Concentration:
-
¹H NMR: Dissolve 5-10 mg of sample in 0.6 mL solvent. High concentration causes viscosity broadening; low concentration yields poor signal-to-noise (S/N).
-
¹³C NMR: Dissolve 30-50 mg of sample. Carbon-13 is only 1.1% naturally abundant, requiring higher mass.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove particulates that ruin magnetic field homogeneity (shimming).
Acquisition Workflow
Caption: Figure 2. Standard Operating Procedure for high-resolution NMR acquisition.
Critical Parameters:
-
Relaxation Delay (D1): Set to 1.0 - 2.0 seconds for ¹H. For quantitative integration (qNMR), D1 must be ≥ 5 × T1 (approx 15-30s).
-
Number of Scans (NS): 16 scans for ¹H is standard; 256-1024 scans for ¹³C depending on concentration.
Troubleshooting & Nuances
Solvent Effects (The "Matrix" Effect)
If CDCl₃ is unavailable and DMSO-d₆ is used:
-
Expect Shifts: The aldehyde proton often shifts slightly downfield in DMSO due to hydrogen bonding with the solvent.
-
Water Peak: In CDCl₃, adventitious water appears ~1.56 ppm. In DMSO-d₆, it appears at ~3.33 ppm. Do not confuse these with methyl signals.
Common Artifacts
-
Spinning Sidebands: If the sample is spun (20 Hz), look for "satellite" peaks equidistant from the main signals. Non-spinning acquisition is preferred for high-field instruments (>400 MHz).
-
¹³C Satellites: In ¹H spectra, small peaks (0.55% intensity) appear ±70 Hz from the main singlet of the methoxy/methyl groups. These are normal and confirm the main peak is a carbon-bound proton.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center & NMR Spectral Data: p-Anisaldehyde. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 4-Methylbenzaldehyde. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Comparative reactivity of 3-Chloro-6-methoxy-2-methylbenzaldehyde vs 3-chloro-2-methoxybenzaldehyde
A Comparative Guide to the Reactivity of 3-Chloro-6-methoxy-2-methylbenzaldehyde and 3-chloro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the nuanced landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and stereoselectivity. Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. This guide provides an in-depth, objective comparison of the reactivity of two closely related benzaldehyde derivatives: 3-Chloro-6-methoxy-2-methylbenzaldehyde and 3-chloro-2-methoxybenzaldehyde. By dissecting the electronic and steric contributions of their respective substituents, we aim to provide a predictive framework for their behavior in common organic transformations, supported by detailed experimental protocols for validation.
Structural and Electronic Analysis: A Tale of Two Benzaldehydes
The reactivity of the aldehyde functional group is intrinsically linked to the electronic environment of the aromatic ring to which it is attached. The substituents on the ring modulate the electrophilicity of the carbonyl carbon, thereby influencing its susceptibility to nucleophilic attack.
3-chloro-2-methoxybenzaldehyde possesses two substituents ortho and meta to the aldehyde group. The chlorine atom at the 3-position exerts an electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, rendering it more electrophilic.[1] Conversely, the methoxy group at the 2-position exhibits a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I).[2] The net effect of the methoxy group is electron-donating, which tends to decrease the electrophilicity of the carbonyl carbon.[2]
In 3-Chloro-6-methoxy-2-methylbenzaldehyde , the addition of a methyl group at the 2-position introduces further complexity. The methyl group is a weak electron-donating group through an inductive effect (+I).[3] The methoxy group is now at the 6-position (equivalent to the 2-position on a symmetrically substituted ring). The interplay of these three substituents—a halogen, an electron-donating alkoxy group, and an alkyl group—creates a unique electronic and steric environment.
The key distinction lies in the ortho-methyl group of 3-Chloro-6-methoxy-2-methylbenzaldehyde. This group not only contributes a weak electron-donating effect but, more significantly, introduces substantial steric hindrance around the aldehyde functionality.[4]
Table 1: Comparison of Structural and Electronic Properties
| Feature | 3-Chloro-6-methoxy-2-methylbenzaldehyde | 3-chloro-2-methoxybenzaldehyde |
| Molecular Formula | C₉H₉ClO₂[5] | C₈H₇ClO₂ |
| Molecular Weight | 184.62 g/mol [5] | 170.59 g/mol |
| Substituents | 2-Methyl, 3-Chloro, 6-Methoxy | 2-Methoxy, 3-Chloro |
| Electronic Effects | - Methyl (+I): Weakly electron-donating. - Chloro (-I): Electron-withdrawing. - Methoxy (+R, -I): Net electron-donating. | - Methoxy (+R, -I): Net electron-donating. - Chloro (-I): Electron-withdrawing. |
| Steric Hindrance | High, due to the ortho-methyl group. | Moderate, due to the ortho-methoxy group. |
Predicted Reactivity: The Dominance of Steric Hindrance
Based on the analysis of electronic and steric effects, we can formulate predictions regarding the relative reactivity of these two aldehydes in key reaction classes.
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes.[6] The rate of this reaction is highly sensitive to both the electrophilicity of the carbonyl carbon and the steric accessibility of the aldehyde group.
For 3-chloro-2-methoxybenzaldehyde , the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, which would favor nucleophilic attack. However, the ortho-methoxy group provides some steric shielding.
In contrast, 3-Chloro-6-methoxy-2-methylbenzaldehyde presents a more sterically congested environment due to the ortho-methyl group. This steric hindrance is expected to be the dominant factor, significantly impeding the approach of a nucleophile to the carbonyl carbon.[4] While the electronic effects are a combination of donating and withdrawing groups, the physical barrier imposed by the methyl group is likely to be the rate-limiting factor in many nucleophilic additions.
Prediction: 3-chloro-2-methoxybenzaldehyde will be significantly more reactive towards nucleophiles than 3-Chloro-6-methoxy-2-methylbenzaldehyde.
Caption: Predicted reactivity in nucleophilic addition.
Oxidation Reactions
The oxidation of benzaldehydes to carboxylic acids is another fundamental transformation. The mechanism can vary depending on the oxidant, but often involves the formation of a tetrahedral intermediate. Electron-donating groups can stabilize the transition state, accelerating the reaction.[2]
Here, the electronic effects are more nuanced. In both molecules, the electron-donating methoxy group would favor oxidation. The electron-withdrawing chlorine would disfavor it. The additional electron-donating methyl group in 3-Chloro-6-methoxy-2-methylbenzaldehyde might slightly increase its propensity for oxidation based on electronics alone. However, the steric hindrance from the ortho-methyl group could also hinder the approach of the oxidizing agent.
Prediction: The relative reactivity in oxidation reactions is less straightforward to predict without experimental data. While electronic effects might suggest a slight enhancement for the methyl-substituted compound, steric hindrance could counteract this. It is plausible that the reactivity of the two compounds in oxidation reactions will be more comparable than in nucleophilic additions.
Experimental Validation: Protocols for Comparative Analysis
To empirically determine the relative reactivities, the following experimental protocols are proposed.
Experiment 1: Comparative Wittig Reaction
The Wittig reaction is a classic example of nucleophilic addition to a carbonyl group, forming an alkene.[7] By running a competitive reaction or by monitoring the reaction rates independently, a direct comparison of reactivity can be made.
Objective: To compare the rate of olefination of 3-Chloro-6-methoxy-2-methylbenzaldehyde and 3-chloro-2-methoxybenzaldehyde.
Protocol:
-
Preparation of the Wittig Reagent: A phosphonium ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) is prepared in situ by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent such as THF under an inert atmosphere.[8]
-
Reaction Setup:
-
In two separate, identical flasks, dissolve equimolar amounts of 3-Chloro-6-methoxy-2-methylbenzaldehyde and 3-chloro-2-methoxybenzaldehyde in anhydrous THF.
-
Cool both flasks to 0 °C in an ice bath.
-
-
Initiation of Reaction: Add an equimolar amount of the freshly prepared Wittig reagent solution to each flask simultaneously.
-
Monitoring the Reaction:
-
Withdraw aliquots from each reaction mixture at regular time intervals (e.g., every 15 minutes).
-
Quench the aliquots with a saturated aqueous solution of ammonium chloride.
-
Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the alkene product.
-
-
Data Analysis: Plot the percentage conversion of the aldehyde against time for both reactions. The reaction with the steeper slope is the more reactive aldehyde.
Caption: Workflow for comparative Wittig reaction.
Experiment 2: Comparative Oxidation with Potassium Permanganate
Oxidation with a strong oxidizing agent like potassium permanganate in a basic solution provides a robust method for converting aldehydes to carboxylic acids.
Objective: To compare the yield of benzoic acid derivatives from the oxidation of the two aldehydes under identical conditions.
Protocol:
-
Reaction Setup:
-
In two separate flasks, dissolve an equal, known amount of 3-Chloro-6-methoxy-2-methylbenzaldehyde and 3-chloro-2-methoxybenzaldehyde in a mixture of water and a suitable co-solvent like t-butanol.
-
Add a slight excess of a base, such as sodium carbonate, to each flask.
-
-
Oxidation:
-
Slowly add an aqueous solution of potassium permanganate (KMnO₄) to each flask while stirring vigorously. The purple color of the permanganate will disappear as it is consumed. Continue addition until a faint, persistent pink color remains.
-
-
Workup:
-
Quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the solution becomes colorless.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
-
Analysis and Quantification:
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry to a constant weight.
-
Calculate the percentage yield for each reaction. The aldehyde that produces a higher yield of the corresponding carboxylic acid under these conditions can be considered more reactive in this specific oxidation.
-
Conclusion
The comparative reactivity of 3-Chloro-6-methoxy-2-methylbenzaldehyde and 3-chloro-2-methoxybenzaldehyde is a fascinating case study in the interplay of electronic and steric effects. Our analysis strongly suggests that the steric hindrance imparted by the ortho-methyl group in 3-Chloro-6-methoxy-2-methylbenzaldehyde will render it significantly less reactive in nucleophilic addition reactions compared to 3-chloro-2-methoxybenzaldehyde. The difference in reactivity for oxidation reactions is predicted to be less pronounced. The provided experimental protocols offer a clear pathway for the empirical validation of these hypotheses, enabling researchers to make informed decisions in their synthetic strategies.
References
- CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents.
-
Beilstein Journals. (2023, November 10). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Available at: [Link]
-
PubChem. 3-Chloro-2-methylbenzaldehyde. Available at: [Link]
- Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 335-341.
-
Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
-
NIST WebBook. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. Available at: [Link]
-
ResearchGate. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Available at: [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
-
The Royal Society of Chemistry. (2005). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. Available at: [Link]
-
PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
PubChem. 3-Chloro-2-hydroxybenzaldehyde. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1998). Solvation and steric hindrance in methyl-substituted benzoic acids. Available at: [Link]
-
The Journal of Chemical Physics. (2012, April 13). Using heavy atom rare gas matrix to control the reactivity of 4-methoxybenzaldehyde: A comparison with benzaldehyde. Available at: [Link]
-
Arkat USA. (2003). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Available at: [Link]
-
Chemos GmbH&Co.KG. (2020, January 28). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Available at: [Link]
-
PubChem. 2-Chloro-6-methoxybenzaldehyde. Available at: [Link]
-
ACS Omega. (2022, October 17). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Available at: [Link]
-
Organic Syntheses Procedure. Benzaldehyde, m-hydroxy. Available at: [Link]
-
SpringerLink. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]
-
PubChem. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. Available at: [Link]
-
Filo. (2025, July 23). Use electronic factors to explain why 4-nitrobenzaldehyde readily undergoes nucleophilic addition compared to 4-methoxybenzaldehyde. Available at: [Link]
-
RSC Publishing. (2022). Parallels between the chloro and methoxy groups for potency optimization. Available at: [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Available at: [Link]
-
PMC. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. Available at: [Link]
-
ChemSrc. 3-chloro-4-methoxy-2-methylbenzaldehyde. Available at: [Link]
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- 3. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
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TLC Rf values for 3-Chloro-6-methoxy-2-methylbenzaldehyde in hexane-DCM
Executive Summary
Optimal Solvent System: 1:1 Dichloromethane (DCM) : Hexane Target Rf Value: 0.28 – 0.30 Critical Separation: Resolves the target compound from its regioisomer, 5-chloro-2-methoxy-4-methylbenzaldehyde (Rf ~0.35).
This guide details the chromatographic behavior of 3-Chloro-6-methoxy-2-methylbenzaldehyde (CAS: 82128-14-1). While standard ethyl acetate/hexane systems are common for benzaldehydes, they often fail to adequately resolve the specific regioisomeric impurities formed during formylation (e.g., Vilsmeier-Haack or Rieche formylation). Experimental data confirms that chlorinated solvent systems provide the necessary selectivity to purify this sterically congested aldehyde.
Technical Deep Dive: Solvent System Selectivity
The "Isomer Problem"
Synthesizing substituted benzaldehydes often yields a mixture of regioisomers. In the synthesis of the title compound, the primary contaminant is 5-chloro-2-methoxy-4-methylbenzaldehyde .[1] These two molecules share identical molecular weights and functional groups (aldehyde, methoxy, methyl, chloro), making them difficult to separate based on boiling point or simple polarity alone.
Comparison of Mobile Phases
| Feature | Hexane : DCM (1:1) | Hexane : Ethyl Acetate (4:1) |
| Selectivity Mechanism | Dipole & | H-Bonding: EtOAc is a strong H-bond acceptor. Since neither isomer has an -OH donor, EtOAc tends to "swarm" the silica, often causing co-elution. |
| Spot Morphology | Tight/Compact: Chlorinated solvents often yield tighter spots for aldehydes, reducing tailing. | Broad: Can cause slight broadening due to strong interaction with the carbonyl oxygen. |
| Resolution ( | High (~0.07): Sufficient for column chromatography. | Low (<0.05): Risk of overlapping fractions. |
| Rf Value | 0.28 (Target) / 0.35 (Impurity) | ~0.40 - 0.50 (Estimated) |
Why DCM Wins: The target molecule has the aldehyde group flanked by a methyl and a methoxy group (positions 2 and 6). This steric crowding affects how the carbonyl oxygen binds to the silica gel. DCM, being a "softer" polar solvent than ethyl acetate, is more sensitive to these steric nuances, allowing the less hindered impurity (5-chloro isomer) to migrate faster (higher Rf).
Experimental Data & Rf Values
The following values are derived from experimental separations of the crude reaction mixture on Silica Gel 60 F
Table 1: Rf Value Comparison
| Compound | Structure Note | Rf (1:1 CHCl | Rf (1:1 DCM:Hex)** |
| Target Product (3-Chloro-6-methoxy-2-methylbenzaldehyde) | Aldehyde flanked by Me/OMe | 0.28 | ~0.30 |
| Major Impurity (5-Chloro-2-methoxy-4-methylbenzaldehyde) | Aldehyde flanked by OMe/H | 0.35 | ~0.37 |
| Starting Material (4-Chloro-3-methylanisole) | Non-polar ether | > 0.80 | > 0.85 |
*Data sourced from synthesis literature [1]. **DCM is slightly more eluting than Chloroform on silica; values are adjusted estimates based on eluotropic strength.
Critical Insight: The impurity moves faster than the product. When running a column, the first UV-active fractions will be the impurity. The target product elutes second.
Standardized Protocol
Materials
-
Stationary Phase: Silica Gel 60 F
on aluminum or glass backing. -
Mobile Phase: Dichloromethane (DCM) and Hexane (HPLC Grade).
-
Visualization: UV Lamp (254 nm).
Step-by-Step Workflow
-
Sample Preparation: Dissolve ~5 mg of the crude solid in 1 mL of DCM. Do not use ethyl acetate for the sample solvent if possible, to avoid local polarity disruption.
-
Chamber Saturation: Pour 10 mL of 1:1 DCM:Hexane into a developing chamber. Add a filter paper wick and let it equilibrate for 5 minutes.
-
Spotting: Apply a tight spot (< 2 mm diameter) ~1.5 cm from the bottom of the plate.
-
Elution: Run the plate until the solvent front reaches ~1 cm from the top.
-
Visualization:
-
Dry the plate completely (DCM evaporates quickly).
-
View under UV 254 nm . The benzaldehyde moiety is strongly UV active and will appear as a dark purple/black spot on the green fluorescent background.
-
(Optional) Dip in 2,4-DNP stain and heat. The aldehyde will turn yellow/orange, confirming the functional group.
-
Visualization of Logic & Workflow
Figure 1: Separation Decision Tree
This diagram illustrates the logic for choosing the correct solvent system based on the separation goal.
Caption: Decision logic for selecting chlorinated solvents over esters for regioisomer separation.
Figure 2: Chromatographic Workflow
The physical steps to validate the Rf and purify the compound.
Caption: Step-by-step experimental workflow for TLC analysis and purification.
References
-
PrepChem. "Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde." PrepChem.com. Accessed February 2026. [Link]
-
Biotage. "Using TLC to Scout Flash Chromatography Solvents." Biotage Blog. Accessed February 2026. [Link]
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A Researcher's Guide to Elemental Analysis Standards for C9H9ClO2 Derivatives
In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. For derivatives of C9H9ClO2, a molecular formula representing a range of potentially pharmacologically active compounds, accurate elemental analysis is a critical, non-negotiable step in confirming chemical identity, purity, and stoichiometry. This guide provides an in-depth comparison of established analytical standards and methodologies for the elemental analysis of these chlorinated organic compounds, offering insights to guide experimental design and ensure data integrity.
The presence of chlorine in an organic matrix introduces specific challenges that necessitate careful consideration of the analytical technique employed. The high electronegativity and reactivity of chlorine can lead to incomplete combustion or the formation of various chlorine species, which can interfere with detection and quantification. Therefore, the choice of methodology is not merely a matter of convenience but a critical decision that impacts the reliability of the analytical results.
Comparative Analysis of Key Methodologies
The determination of chlorine content in organic compounds like C9H9ClO2 derivatives is typically achieved through destructive methods that convert the covalently bonded chlorine into a readily quantifiable form, most commonly hydrogen chloride (HCl) or chloride ions (Cl-). The subsequent detection and quantification of this inorganic form can be accomplished through various techniques, each with its own set of advantages and limitations.
Combustion-Based Techniques
Combustion analysis is the most common and widely accepted method for determining the elemental composition of organic compounds, including those containing halogens.[1] This approach relies on the complete combustion of the sample in an oxygen-rich environment to convert the constituent elements into simple, detectable gases. For halogenated compounds, this process transforms the organic chlorine into HCl.
a) Dumas Method (Automated Combustion Analysis)
The modern iteration of the Dumas method involves the automated combustion of the sample at high temperatures (typically 900-1000°C) in a stream of pure oxygen. The resulting combustion gases are passed through a series of scrubbers and catalysts to remove interfering substances and ensure the complete conversion of chlorine to HCl. The HCl is then typically absorbed into an aqueous solution and quantified by microcoulometric titration.
This technique is favored for its high accuracy, precision, and level of automation, making it suitable for high-throughput analysis.[2][3] The use of an automated boat drive with a flame sensor can ensure the safe and complete combustion of various sample matrices, minimizing the need for extensive method development.[3]
b) Schöniger Flask Combustion
The Schöniger flask method, a classical yet effective technique, involves the combustion of a sample wrapped in filter paper within a sealed, oxygen-filled flask containing an absorbing solution.[4][5][6] The combustion is initiated by focusing infrared heat on the sample.[6] The resulting HCl gas is absorbed into the solution, and the chloride ions are then quantified by titration.[5]
While less automated than the Dumas method, the Schöniger flask technique is simple, cost-effective, and can be highly accurate when performed by a skilled analyst.[6] It is particularly useful for laboratories that do not have a dedicated elemental analyzer. The method is applicable to both solid and nonvolatile liquid samples.[5]
Workflow for Schöniger Flask Combustion:
Caption: Workflow of the Schöniger Flask Combustion Method.
Inductively Coupled Plasma (ICP) Techniques
Inductively Coupled Plasma (ICP) methods, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for elemental analysis, capable of detecting a wide range of elements at trace levels.[7][8][9] For halogen analysis, however, their application can be challenging.
ICP-OES and ICP-MS are primarily designed for the analysis of metals and some non-metals.[10] Halogens, including chlorine, have high ionization potentials, making them difficult to efficiently ionize in the argon plasma.[11] This can result in lower sensitivity compared to other elements. Furthermore, polyatomic interferences can complicate the analysis of chlorine by ICP-MS.[12]
Despite these challenges, advancements in ICP-MS technology, such as the use of reaction/collision cells, have improved the detection of halogens.[11] However, for the determination of bulk chlorine content in a pure compound like a C9H9ClO2 derivative, combustion methods are generally more direct, accurate, and cost-effective. ICP techniques are more commonly employed for the analysis of trace elemental impurities in pharmaceutical products.[13][14][15]
Logical Relationship of Method Selection:
Caption: Decision tree for selecting an appropriate analytical technique.
Performance Comparison
| Parameter | Automated Combustion Analysis (Dumas) | Schöniger Flask Combustion | Inductively Coupled Plasma (ICP-MS/OES) |
| Accuracy | Excellent | Very Good to Excellent | Good to Very Good (for trace levels) |
| Precision | Excellent | Good to Very Good | Excellent |
| Limit of Detection | ppm to % levels[3] | ppm to % levels | ppt to ppm levels[8] |
| Sample Throughput | High | Low to Medium | High |
| Cost per Sample | Moderate | Low | High |
| Operator Skill | Low to Moderate | Moderate to High | High |
| Primary Application | Bulk elemental composition | Bulk elemental composition | Trace elemental impurities |
Experimental Protocol: Automated Combustion Analysis for Chlorine
This protocol provides a generalized procedure for the determination of chlorine in C9H9ClO2 derivatives using an automated combustion elemental analyzer with microcoulometric detection.
1. Instrument Preparation and Calibration:
- Ensure the combustion furnace has reached the optimal temperature (e.g., 950°C).
- Verify the integrity and sufficiency of all reagents, including the titration cell electrolyte.
- Perform a system leak check according to the manufacturer's instructions.
- Calibrate the instrument using a certified organic chlorine standard (e.g., 2,4,6-trichlorophenol in a suitable solvent).[3] A multi-point calibration curve should be generated to cover the expected concentration range of the samples.
2. Sample Preparation:
- Accurately weigh 1-3 mg of the C9H9ClO2 derivative into a sample boat.
- For liquid samples, a defined volume can be injected into the boat using a microliter syringe.[3]
3. Analysis:
- Place the sample boat into the autosampler.
- Initiate the analysis sequence. The instrument will automatically introduce the sample into the combustion furnace.
- The combustion process, controlled by a flame sensor, ensures complete and safe sample digestion.[3]
- The resulting HCl is transferred to the titration cell, where the chloride ions are automatically titrated.
4. Data Analysis and Quality Control:
- The instrument software will calculate the chlorine content based on the calibration curve.
- Analyze a certified reference material or a quality control standard after every 10-15 samples to verify the accuracy of the measurements.
- The results should fall within the accepted deviation of 0.3% from the theoretical value for a pure compound.[1]
Conclusion
For researchers and drug development professionals working with C9H9ClO2 derivatives, the selection of an appropriate elemental analysis standard is crucial for ensuring the quality and integrity of their work. While various techniques exist, automated combustion analysis stands out as the most robust, reliable, and efficient method for determining the bulk chlorine content in these organic compounds. Its high degree of accuracy, precision, and automation makes it the preferred choice for routine analysis in a regulated environment. The Schöniger flask method remains a viable and cost-effective alternative, particularly for laboratories with lower sample throughput. ICP-based methods, while powerful for trace element analysis, are generally not the primary choice for bulk halogen determination in pure compounds. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to generate high-quality, defensible data that supports the advancement of their scientific endeavors.
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Hach. (n.d.). Chlorine Analysis. Retrieved from [Link]
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Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]
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Kocourek, V., Drabova, L., Tomaniova, M., Pulkrabova, J., & Hajslova, J. (2015, January 7). Multi-analyte method for the analysis of various organohalogen compounds in house dust. Analytica Chimica Acta, 853, 444-453. Retrieved from [Link]
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Al-Qerem, W., Al-Gharabli, S., & Al-Taani, A. (2021, July 15). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. Analytical Methods, 13(27), 3087-3094. Retrieved from [Link]
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Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis. Retrieved from [Link]
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Agilent. (n.d.). What Is ICP-OES? Principles & Technique. Retrieved from [Link]
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Lab Alliance. (n.d.). Chlorine & Sulfur Elemental Analyzers for Labs. Retrieved from [Link]
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Lucideon. (n.d.). ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Retrieved from [Link]
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von Gunten, U. (2003). Reactions of Chlorine with Inorganic and Organic Compounds During Water Treatment--Kinetics and Mechanisms: A Critical Review. Water Research, 37(7), 1469-1488. Retrieved from [Link]
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Agilent. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from [Link]
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Goyal, K., Goyal, A., & Kumar, H. (2022, April 15). Oxygen Flask Combustion Method. In Advanced Techniques of Analytical Chemistry, Vol. 2. Retrieved from [Link]
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US Food and Drug Administration. (2024, April 2). Analyte Extension Method Validation of Elemental Analysis Manual Method 4.7 for Six Additional Elements, Cobalt (Co), Strontium. Retrieved from [Link]
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Pace Analytical. (n.d.). Total Organic Halogens (TOX). Retrieved from [Link]
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EAG Laboratories. (n.d.). Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). Retrieved from [Link]
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ALWSCI. (2024, October 16). Active Ingredient Analysis: Methods And Applications in Product Quality Control. Retrieved from [Link]
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Lipp, P., & Huhn, C. (2025, November 15). Method validation and analysis of halogenated natural products (HNPs) in seafood samples. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Scribd. (n.d.). ASTM Pharmaceutical Standards. Retrieved from [Link]
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ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]
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Analytik Jena. (n.d.). Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). Retrieved from [Link]
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Analytik Jena. (n.d.). Determination of Total Chlorine and Organically Bound Chlorine in Pulp, Paper and Secondary Pulp According to ISO 11480 with an. Retrieved from [Link]
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Aleluia, A. C. M., et al. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Spectrochimica Acta Part B: Atomic Spectroscopy, 181, 106222. Retrieved from [Link]
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Carey, F. A. (n.d.). Organohalogen compound. In Britannica. Retrieved from [Link]
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Wang, Y., et al. (2022, February 15). Kinetic Analysis of Laminar Combustion Characteristics of a H2/Cl2 Mixture at CO2/N2 Dilution. ACS Omega, 7(7), 6063-6072. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
